molecular formula C10H13BrN2OS B13054359 (NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B13054359
M. Wt: 289.19 g/mol
InChI Key: KLSCTQBGNRWRKI-AWNIVKPZSA-N
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Description

(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound that features a bromopyridine moiety linked to a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of 3-bromopyridine-4-carboxaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromopyridine moiety can be reduced to a pyridine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, palladium catalysts, and solvents like ethanol or acetonitrile.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, while the sulfinamide group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridine-4-carboxaldehyde: A precursor in the synthesis of the compound.

    2-Methylpropane-2-sulfinamide: Another precursor used in the synthesis.

    3-Bromopyridine: A related compound with similar structural features.

Uniqueness

(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide is unique due to the combination of the bromopyridine and sulfinamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual precursors or related compounds.

Properties

Molecular Formula

C10H13BrN2OS

Molecular Weight

289.19 g/mol

IUPAC Name

(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-6-8-4-5-12-7-9(8)11/h4-7H,1-3H3/b13-6+

InChI Key

KLSCTQBGNRWRKI-AWNIVKPZSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=C(C=NC=C1)Br

Canonical SMILES

CC(C)(C)S(=O)N=CC1=C(C=NC=C1)Br

Origin of Product

United States

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